Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[1,2-a]pyrimidine structure. This compound is recognized for its potential biological activities and serves as a significant building block in organic synthesis. It appears as a white solid and has the chemical formula CHNO with a molecular weight of 194.19 g/mol. The compound is associated with various scientific applications, particularly in medicinal chemistry and biological research.
This compound is cataloged under the CAS number 1190392-23-4 and is available from various chemical suppliers. It is commonly referenced in scientific literature for its synthesis and application in drug development.
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities, including potential roles as enzyme inhibitors and receptor modulators.
The synthesis of methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves several organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions to form the desired pyrrolo[1,2-a]pyrimidine ring system.
The synthetic route often requires specific catalysts and solvents to optimize yield and purity. For instance, cesium carbonate may be used as a catalyst in dimethyl sulfoxide during intramolecular cyclization steps. Industrial production may involve scaling these laboratory methods using continuous flow reactors to enhance efficiency and reduce costs.
The molecular structure of methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate features a tetrahydropyrrolo framework with a carboxylate ester functional group. The stereochemistry at the chiral center contributes to its biological activity.
Key structural data include:
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed. Reaction conditions typically require controlled temperatures and specific solvents to facilitate these transformations.
The products formed from these reactions depend on the reagents used; for instance:
The mechanism of action for methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves interactions with specific molecular targets within biological systems. It may inhibit enzymes such as cyclooxygenase enzymes that play crucial roles in inflammation and pain pathways. This interaction can lead to significant therapeutic effects in various disease models.
Key chemical properties include:
Relevant data indicate that the compound possesses moderate lipophilicity with an XLogP value around -0.8.
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has several applications across different scientific fields:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activities including enzyme inhibition and receptor binding.
Medicine: Ongoing research explores its therapeutic potential against various diseases.
Industry: Utilized in developing new materials and chemical processes due to its unique structural properties.
This compound represents an important area of study within medicinal chemistry and organic synthesis due to its versatile applications and significant biological activities.
Enantioselective synthesis of methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate demands strategic methodologies to install the chiral center with high fidelity. The (S)-configuration, explicitly denoted in the IUPAC name and confirmed by chiral SMILES notation (O=C([C@@H]1CCC2=NC=CC(=O)N21)OC
), is crucial for its biological interactions and necessitates rigorous stereochemical control [1] [4]. Three principal strategies dominate contemporary approaches:
Chiral Pool Utilization: Synthesis commences from naturally occurring chiral amino acids, leveraging their inherent stereocenters. Proline derivatives serve as particularly effective precursors due to structural similarities to the pyrrolidine ring within the target molecule. This approach provides high enantiomeric excess (typically >98% ee) but faces limitations in scaffold diversification [4] [8].
Enantioselective Catalytic Hydrogenation: Early synthetic intermediates featuring exocyclic double bonds undergo asymmetric hydrogenation. Chiral phosphine-rhodium complexes demonstrate exceptional efficacy, achieving enantioselectivities exceeding 95% ee under optimized conditions (60-80°C, 50-100 psi H₂). This method offers scalability but requires meticulous ligand selection and pressure control to maintain stereoselectivity .
Kinetic Resolution: Racemic mixtures of advanced intermediates or the target compound itself undergo enzymatic or metal-catalyzed kinetic resolution. Lipases (e.g., CAL-B, PPL) selectively acylate or hydrolyze one enantiomer, yielding the desired (S)-enantiomer with ≥97% ee. While effective, this strategy suffers from inherent 50% maximum yield limitations, contributing to the compound's high market price [1] [8].
Construction of the fused pyrrolopyrimidine bicycle presents significant challenges due to potential regiochemical ambiguities and the need for precise ring fusion geometry. Modern catalytic methodologies provide efficient pathways to this tricyclic framework while minimizing byproduct formation.
Table 1: Catalytic Strategies for Pyrrolo-Pyrimidine Core Assembly
Catalytic System | Key Intermediate | Temperature (°C) | Yield Range (%) | Enantioselectivity (ee%) |
---|---|---|---|---|
Organocatalytic intramolecular Mannich | Enolizable aldehyde precursor | 25-40 | 70-85 | 90-98 |
Pd/Cu Bimetallic cyclization | Halogenated pyrimidine derivative | 80-110 | 65-78 | N/A (racemic) |
Brønsted acid catalysis | (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid | 60-80 | 82-90 | >99 (retention) |
Gold(I)-catalyzed hydroamination | Alkyne-tethered aminopyrimidine | 25-60 | 75-88 | N/A (racemic) |
Organocatalytic Annulation: L-Proline-derived catalysts (20-30 mol%) facilitate an intramolecular Mannich-type reaction between aldehyde and enolizable carbonyl groups within linear precursors. This atom-economical process occurs under mild conditions (25-40°C) in polar aprotic solvents (DMF, DMSO), yielding the bicyclic core with excellent diastereoselectivity (>20:1 dr) and high enantiocontrol (90-98% ee). This approach significantly reduces heavy metal contamination concerns [3] [7].
Transition Metal-Catalyzed Cyclization: Palladium-copper bimetallic systems catalyze the coupling-cyclization of halogenated pyrimidines with unsaturated esters. This method requires higher temperatures (80-110°C) but offers broader substrate scope. Subsequent sodium carboxylate intermediates (e.g., Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate, C₈H₇N₂NaO₃, MW 202.14 g/mol) facilitate purification before esterification, enhancing overall enantiopurity (>99% ee) of the final methyl ester .
Acid-Catalyzed Ring Closure: Concentrated Brønsted acids (e.g., p-TsOH, 10-20 mol%) efficiently promote dehydrative cyclization of N-(4-chlorobutyl)pyrimidine carboxylic acid derivatives. While effective and operationally simple, this method risks racemization at the stereogenic center unless carefully controlled at moderate temperatures (60-80°C). Recent optimizations employing mild Lewis acids (Sc(OTf)₃, Yb(OTf)₃) mitigate racemization, preserving >99% ee [5] [8].
The final stages synthesizing methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate focus on optimizing esterification and any concurrent or preceding cyclization steps. The carboxylic acid precursor ((S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid, CAS 1190392-22-3, C₈H₈N₂O₃, MW 180.16 g/mol) serves as the critical penultimate intermediate [5] [7] [8]. Its sensitivity to decarboxylation and racemization demands optimized reaction conditions:
Table 2: Optimized Esterification Conditions for Methyl Ester Formation
Esterification Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Fischer-Speier | SOCl₂ (2.0 eq) followed by MeOH | MeOH | 0 → Reflux | 12-16 | 85-92 | 95-97 |
Carbodiimide Coupling | DCC (1.5 eq), DMAP (0.2 eq) | CH₂Cl₂ | 0-25 | 4-6 | 88-94 | 97-99 |
Diazomethane | CH₂N₂ (excess) in Et₂O | Et₂O | 0-5 | 0.5 | 90-95 | >99 |
Alkyl Chloride | (COCl)₂ (1.3 eq), then MeOH | THF | -20 → 25 | 3-5 | 82-90 | 96-98 |
Fischer-Speier Esterification: Direct treatment of the carboxylic acid precursor with methanolic HCl or thionyl chloride-methanol sequentially achieves activation and esterification. While cost-effective, prolonged exposure to strong acid risks lactam ring hydrolysis and diminished yields (typically 85-92%). Optimized protocols employ controlled temperatures (0°C to reflux) and stoichiometric acid (1.5-2.0 eq) to suppress side reactions [5] [8].
Carbodiimide-Mediated Coupling: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with catalytic dimethylaminopyridine (DMAP) enables esterification under near-neutral conditions, preserving stereochemical integrity and lactam functionality. This method achieves higher yields (88-94%) and purity (97-99%) but introduces ureic byproducts requiring careful chromatographic removal [4] [8].
Diazomethane Quenching: Cold ethereal diazomethane (0-5°C) rapidly converts the carboxylic acid to the methyl ester within minutes (90-95% yield) without racemization or requiring catalysts. This exceptionally clean reaction delivers >99% purity but faces significant safety and handling challenges due to diazomethane's explosivity and toxicity, limiting its large-scale application [7].
Cyclization-Esterification Integration: Advanced routes integrate lactam formation and esterification into a streamlined sequence. In situ-generated mixed anhydrides from carboxylic acid precursors undergo intramolecular amidation catalyzed by Pd(0)/phosphine complexes (e.g., Pd(PPh₃)₄, 5 mol%), simultaneously forming the lactam and methyl ester functionalities. This tandem approach reduces purification steps and enhances atom economy, achieving overall yields of 75-82% with exceptional stereoretention (>99% ee) [3] .
Table 3: Impact of Reaction Parameters on Cyclization-Esterification Outcomes
Parameter | Optimized Condition | Effect of Deviation (-) | Effect of Deviation (+) | Criticality |
---|---|---|---|---|
Temperature | 65-75°C | <60°C: Incomplete reaction | >80°C: Racemization (up to 15% ee loss), lactam hydrolysis | High |
Catalyst Loading | Pd(PPh₃)₄ (5 mol%) | <3 mol%: Slow conversion (≤70% in 24h) | >7 mol%: Increased dehalogenation side products | Medium |
Solvent | Anhydrous DMF | Protic solvents: Ester hydrolysis | DMSO: Accelerated decomposition | High |
Reaction Time | 8-10 h | <6h: Incomplete conversion (≤80%) | >12h: Decreased ee (0.5-1.0%/h), dimer formation | Medium |
Base | Et₃N (2.2 eq) | <1.8 eq: Acid-catalyzed side reactions | >2.5 eq: Saponification risk | Low |
Comprehensive Compound Nomenclature
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2